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molecular formula C11H10ClN3O B8422751 3-(2-Amino-6-chloropyrimidin-4-yl)-4-methylphenol

3-(2-Amino-6-chloropyrimidin-4-yl)-4-methylphenol

Cat. No. B8422751
M. Wt: 235.67 g/mol
InChI Key: LAWNBDBLWWLATI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08362236B2

Procedure details

4-(5-Benzyloxy-2-methylphenyl)-6-chloropyrimidin-2-ylamine (12.5 g, 38.4 mmol) obtained in Step 3 above was placed in a reaction vessel, and then dichloromethane (500 ml) was added thereto. The resulting solution was cooled to 0° C. Then, a dichloromethane solution of 1.0 M trichloroborane was added dropwise over 30 minutes. The mixture was stirred at 0° C. for 1 hour, and diluted with dichloromethane (1500 ml). A saturated aqueous sodium bicarbonate solution (2000 ml) was added, and the mixture was warmed to room temperature. The organic layer was separated, and then sequentially washed with water (1500 ml) and a saturated aqueous sodium chloride solution (1000 ml). The aqueous layer was extracted with ethyl acetate (3000 ml), and the ethyl acetate solution was sequentially washed with water (1500 ml) and a saturated aqueous sodium chloride solution (1000 ml). The washed organic layers were combined together, and dried over anhydrous magnesium sulfate. After filtration, the filtrate was concentrated under reduced pressure. The resulting crude product was purified by silica gel column chromatography (developing solvent: n-hexane:ethyl acetate=2:1) to yield 3-(2-amino-6-chloropyrimidin-4-yl)-4-methylphenol (6.45 g, 71%) as a white solid material.
Name
4-(5-Benzyloxy-2-methylphenyl)-6-chloropyrimidin-2-ylamine
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
2000 mL
Type
reactant
Reaction Step Two
Quantity
1500 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:10]=[CH:11][C:12]([CH3:23])=[C:13]([C:15]2[CH:20]=[C:19]([Cl:21])[N:18]=[C:17]([NH2:22])[N:16]=2)[CH:14]=1)C1C=CC=CC=1.ClB(Cl)Cl.C(=O)(O)[O-].[Na+]>ClCCl>[NH2:22][C:17]1[N:16]=[C:15]([C:13]2[CH:14]=[C:9]([OH:8])[CH:10]=[CH:11][C:12]=2[CH3:23])[CH:20]=[C:19]([Cl:21])[N:18]=1 |f:2.3|

Inputs

Step One
Name
4-(5-Benzyloxy-2-methylphenyl)-6-chloropyrimidin-2-ylamine
Quantity
12.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=CC(=C(C1)C1=NC(=NC(=C1)Cl)N)C
Step Two
Name
Quantity
2000 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
1500 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClB(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Five
Name
Quantity
500 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was warmed to room temperature
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
sequentially washed with water (1500 ml)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate (3000 ml)
WASH
Type
WASH
Details
the ethyl acetate solution was sequentially washed with water (1500 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting crude product was purified by silica gel column chromatography (developing solvent: n-hexane:ethyl acetate=2:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=NC(=CC(=N1)C=1C=C(C=CC1C)O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 6.45 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 71.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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